8-Hydroxyondansetron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDKMEPUFIAQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599407 | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-71-4 | |
| Record name | 8-Hydroxyondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation Pathways Leading to 8 Hydroxyondansetron
Cytochrome P450 Enzyme-Mediated Hydroxylation of Ondansetron (B39145)
The oxidative metabolism of ondansetron, including hydroxylation at the 8-position, is a complex process involving multiple CYP isoforms. fda.govnih.gov
Identification and Characterization of Specific CYP Isoforms (e.g., CYP1A2, CYP3A4, CYP2D6)
Multiple CYP enzymes have been identified as being involved in the metabolism of ondansetron in humans, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily (primarily CYP3A4). pharmgkb.orgfda.govnih.govpharmgkb.orgfda.gov.ph In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in characterizing the specific isoforms responsible for ondansetron hydroxylation. nih.govnih.govnih.gov
Studies using specific inhibitors have further confirmed the involvement of these CYP isoforms. For instance, inhibitors of CYP1A2 and CYP2D6 have been shown to reduce ondansetron metabolism in human hepatic microsomes. nih.gov
Quantitative Analysis of Individual CYP Isoform Contributions to 8-Hydroxylation
Data from various studies using different in vitro systems (e.g., human liver microsomes, recombinant enzymes) and methodologies (e.g., inhibition studies, correlation studies) provide insights into the relative contributions.
Note: The contributions listed are based on aggregated findings and may vary depending on the specific study conditions and methodologies employed.
Mechanistic Investigations of CYP-Substrate Interactions for 8-Hydroxyondansetron Formation
Mechanistic studies, including those utilizing techniques like NMR spectroscopy and molecular modeling, have investigated the binding interactions between ondansetron and key CYP enzymes like CYP3A4 and CYP2D6. researchgate.net These investigations aim to understand how ondansetron orients within the active site of the enzyme, which dictates the specific site of hydroxylation. researchgate.net
While ondansetron interacts with both CYP3A4 and CYP2D6, differences in binding affinity have been observed. Ondansetron forms multiple π-π stacking interactions with CYP3A4, leading to a higher binding affinity compared to CYP2D6, where it forms fewer π-π interactions and a hydrogen bond. pharmgkb.orgnih.gov Modelled binding orientations have shown consistency with the observed metabolic pathways, placing the sites of metabolism, such as the 8-position of the indole (B1671886) ring, in proximity to the heme iron center of the enzyme. researchgate.net However, factors beyond simple proximity, such as protein cofactors and specific orientations, can also influence the regioselectivity of hydroxylation. researchgate.net
Stereoselective Aspects of Ondansetron Metabolism at the 8-Position
Ondansetron exists as a racemic mixture of R-(-) and S-(+) enantiomers. nih.govresearchgate.netoup.com The metabolism of these enantiomers, including hydroxylation at the 8-position, can exhibit stereoselectivity. nih.govresearchgate.net
Formation of this compound Enantiomers
However, the presence of this compound enantiomers in biological samples has been noted in studies developing enantioselective analytical methods for ondansetron and its metabolites. nih.govresearchgate.netresearchgate.net These methods are capable of separating and quantifying the R-(-) and S-(+) forms of both ondansetron and this compound. nih.govresearchgate.netresearchgate.net
Enantiomeric Ratio Dynamics in Biological Systems
The metabolism of ondansetron enantiomers can be influenced by the stereoselectivity of the involved CYP enzymes. Studies have indicated that the disposition and metabolism of R-(-)- and S-(+)-ondansetron can be stereoselective in biological systems. nih.govresearchgate.netresearchgate.net
Genetic variations in CYP enzymes, particularly CYP2D6, have been shown to affect the exposure to ondansetron enantiomers. For instance, genetic variation in CYP2D6 has been found to affect the exposure to the S-ondansetron enantiomer, but not the R-ondansetron enantiomer. pharmgkb.orgnih.gov Conversely, variations in CYP3A5 have been linked to increased exposure to R-ondansetron. pharmgkb.orgnih.gov
Subsequent Metabolic Fates of 8 Hydroxyondansetron
Glucuronidation Pathways of 8-Hydroxyondansetron
Glucuronidation is a key conjugation pathway for this compound. This process involves the transfer of a glucuronic acid moiety to the hydroxyl group of this compound, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting conjugate is identified as ondansetron (B39145) 8-glucuronide. pharmgkb.orgpharmgkb.org
Identification of UGT Isoforms Involved in Glucuronide Conjugation
While UGT enzymes are established as the catalysts for glucuronidation, specific UGT isoforms directly responsible for the conjugation of this compound have not been definitively identified in the available research. Studies on the glucuronidation of other hydroxylated drug metabolites suggest involvement of various UGT isoforms, but this cannot be directly extrapolated to this compound without specific experimental data.
Kinetic Characterization of this compound Glucuronidation
Detailed kinetic parameters, such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), specifically for the glucuronidation of this compound have not been found in the surveyed literature. Kinetic characterization is essential for understanding the efficiency and capacity of the UGT enzymes involved in this metabolic step.
Sulfation Pathways of this compound
Sulfation is another significant conjugation pathway for this compound, mediated by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group to the hydroxyl moiety of this compound, yielding ondansetron 8-sulfate. pharmgkb.orgpharmgkb.orgnorman-network.com
Investigation of SULT Isoforms Mediating Sulfate (B86663) Conjugation
Similar to glucuronidation, the specific SULT isoforms responsible for the sulfation of this compound are not explicitly detailed in the provided search results. While SULT enzymes, including SULT1A1, SULT1A3/4, SULT1B1, SULT1E1, and SULT2A1, are known to be involved in the sulfation of various xenobiotics and endogenous compounds, their specific roles in this compound conjugation require further investigation. nih.govnih.gov
Research on Conjugated Metabolite Distribution and Clearance
The conjugated metabolites of this compound, namely the glucuronide and sulfate conjugates, are the primary forms in which this metabolite is eliminated from the body. nih.gov Hepatic metabolism, which includes the formation and subsequent conjugation of this compound, accounts for the majority of ondansetron clearance. researchgate.netnih.govmdpi.comnih.gov Excretion of these metabolites occurs through both urinary and biliary routes. pharmgkb.orgljmu.ac.uk Studies have indicated that conjugated metabolites are the predominant forms found in urine, with a significant portion of the administered dose of ondansetron being excreted as metabolites in the urine within 24 hours. pharmgkb.orgnih.gov Unconjugated this compound has been reported as not being detected in its unconjugated form in plasma samples from patients, suggesting rapid conjugation or clearance of the unconjugated metabolite. researchgate.netresearchgate.netoup.com
Analytical Methodologies for the Quantitative Determination of 8 Hydroxyondansetron in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is the cornerstone for the analysis of 8-hydroxyondansetron in clinical and research settings. Its ability to distinguish the analyte from a complex biological matrix and provide sensitive quantification is unparalleled.
Achiral LC-MS/MS methods are designed to quantify the total concentration of this compound without separating its individual enantiomers. The development of these methods involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
A key study detailed a method for determining ondansetron (B39145) and its hydroxylated metabolites, including this compound, in human serum. nih.gov Sample clean-up is a critical first step, often accomplished using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances. nih.govnih.govbohrium.com In one validated method, analytes were extracted from serum using SPE, eluted with methanol (B129727) containing a small amount of triethylamine, and then reconstituted in the mobile phase before injection into the LC-MS/MS system. nih.gov
Chromatographic separation is typically performed on reversed-phase columns, such as C18 or silica (B1680970) columns. nih.govresearchgate.net The mobile phase often consists of an aqueous component, like ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier, such as acetonitrile (B52724), run under isocratic or gradient conditions to achieve optimal separation from the parent drug and other metabolites. nih.gov
Method validation is performed according to regulatory guidelines, establishing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LOQ). For instance, one method demonstrated linearity for this compound over a concentration range of 1-500 ng/mL in human serum, with an LOQ of 1 ng/mL and a limit of detection (LOD) of 250 pg/mL. nih.gov The intra-day and inter-day accuracy and precision for this metabolite were found to be within 9.1%–9.5% and <10.3%–<12.6%, respectively. nih.gov
Table 1: Example of an Achiral LC-MS/MS Method for this compound
| Parameter | Details | Source |
| Biological Matrix | Human Serum | nih.gov |
| Extraction | Solid-Phase Extraction (SPE) | nih.gov |
| LC Column | Silica (5 µm) | nih.gov |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.7) : Acetonitrile (85:15, v/v) | nih.gov |
| Ionization | Positive Ion Electrospray (ESI) | nih.gov |
| Linear Range | 1–500 ng/mL | nih.gov |
| LOQ | 1 ng/mL | nih.gov |
| Recovery | >90% | nih.gov |
The choice of ionization source is critical for converting the analyte into gas-phase ions for mass analysis. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully employed for this compound.
ESI is a soft ionization technique that is well-suited for polar to moderately polar molecules. youtube.comnih.gov It is frequently used in methods for ondansetron and its metabolites. nih.govresearchgate.netnih.gov In ESI, ions are generated from an analyte in solution as it is passed through an electrically charged capillary, making it highly effective for compounds that are already ionized in the liquid phase. nih.gov A validated method for this compound in human serum utilized positive ion ESI, demonstrating high sensitivity. nih.gov
APCI is another powerful ionization technique that is often better for less polar and more volatile compounds that are not easily ionized by ESI. youtube.comnih.govchromatographyonline.com In APCI, the mobile phase is nebulized into a heated chamber where a corona discharge creates reactant gas ions that then ionize the neutral analyte molecules. nih.gov A notable enantioselective method for this compound successfully utilized APCI, indicating its suitability for this compound. unibe.chnih.gov The selection between ESI and APCI can depend on the specific mobile phase composition and the desire to minimize matrix effects, with some studies suggesting APCI may be less susceptible to ion suppression from biological matrices in certain cases. nih.gov
Enantioselective Chromatographic Techniques for this compound
Since this compound is a chiral molecule, methods that can separate and individually quantify its R-(−) and S-(+) enantiomers are essential for detailed stereoselective metabolism and pharmacokinetic studies.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. nih.govresearchgate.net For the enantioselective determination of this compound, a reversed-phase column containing cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralcel OD-R) has been proven effective. unibe.chnih.govoup.com This specific CSP is one of the most common and powerful phases for resolving a wide variety of racemic compounds. researchgate.netmdpi.com The chiral recognition mechanism involves multiple interactions, including hydrogen bonding, π–π stacking, and steric effects between the analyte enantiomers and the chiral polymer. rsc.org A validated LC-APCI-MS/MS method using a Chiralcel OD-R column successfully separated the enantiomers of this compound in human plasma, achieving a limit of quantification (LOQ) of 1.8 ng/mL for each enantiomer. unibe.ch
The composition of the mobile phase is a critical factor in achieving enantiomeric resolution on a chiral stationary phase. Optimization involves adjusting the type and proportion of organic modifiers and additives to maximize the separation factor (α) and resolution (Rs) between the enantiomers.
For the separation of this compound enantiomers on a cellulose tris-(3,5-dimethylphenylcarbamate) column, a mobile phase consisting of an aqueous buffer and an organic solvent is used. unibe.chresearchgate.net In one successful method, the mobile phase was comprised of aqueous ammonium acetate and acetonitrile. unibe.ch The ratio of these components is carefully adjusted to control the retention times and improve the separation. The use of additives like acids, bases, or salts can significantly impact the chiral recognition by altering the ionization state of the analyte or interacting with the stationary phase. rsc.orgscielo.br For example, a stereospecific HPLC method for ondansetron enantiomers, which was shown to be free from interference by this compound, utilized a mobile phase of 0.7 M sodium perchlorate (B79767) and acetonitrile (65:35, v/v) to achieve separation on a Chiralcel OD-R column. researchgate.net
Table 2: Example of an Enantioselective LC-MS/MS Method for this compound
| Parameter | Details | Source |
| Biological Matrix | Human Plasma | unibe.chnih.gov |
| Extraction | Liquid-Liquid Extraction | unibe.ch |
| LC Column | Chiralcel OD-R (Cellulose tris-(3,5-dimethylphenylcarbamate)) | unibe.chnih.gov |
| Mobile Phase | Gradient of Aqueous Ammonium Acetate and Acetonitrile | unibe.ch |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | unibe.chnih.gov |
| LOQ (per enantiomer) | 1.8 ng/mL | unibe.ch |
| Recovery | 85–91% | unibe.ch |
High-Performance Liquid Chromatography (HPLC) with Alternative Detection
While LC-MS/MS is the gold standard, HPLC with more conventional detectors like Ultraviolet (UV) or fluorescence has also been applied, particularly in earlier studies or when mass spectrometers are not available.
HPLC with UV detection is a common technique for quantifying ondansetron. researchgate.net These methods are often free of interference from the major metabolites, including this compound, which implies that the metabolite itself has a UV chromophore and can be detected. researchgate.net The detection wavelength is selected based on the UV absorbance maximum of the analyte, with wavelengths around 305-308 nm being used for ondansetron. researchgate.netresearchgate.net While generally less sensitive than MS detection, HPLC-UV can be sufficient for certain applications, although achieving the low limits of quantification needed for many pharmacokinetic studies can be challenging. researchgate.netnih.gov
Fluorescence detection offers higher sensitivity and selectivity than UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. semanticscholar.org While specific applications of HPLC with fluorescence detection for the sole purpose of quantifying this compound are not widely reported in recent literature, it remains a viable and sensitive detection option for fluorescent compounds. semanticscholar.org
UV-Visible Detection Methodologies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a common detection method employed in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of analytes that possess a chromophore. This compound, due to its chemical structure, absorbs light in the UV region, making it amenable to this detection technique.
In a notable HPLC method developed for the simultaneous determination of ondansetron and its metabolites, including this compound, in plasma, UV detection was set at a wavelength of 305 nm. jfda-online.com This specific wavelength was chosen to maximize the signal of the analytes while minimizing potential interference from endogenous plasma components. The chromatographic separation for this method was achieved on a CN (cyano) analytical column with an isocratic mobile phase consisting of 20% acetonitrile in 80% 0.0125 M ammonium acetate buffer, adjusted to a pH of 4.7. jfda-online.com The selection of the mobile phase composition and pH is critical to achieve optimal separation and peak shape for this compound and other analytes. While the parent drug, ondansetron, has been analyzed at various wavelengths, including 248 nm, 284 nm, and 310 nm, the 305 nm wavelength was found to be effective for the metabolite. researchgate.net
Diode Array Detection (DAD) for Spectral Purity Assessment
While a single-wavelength UV detector is effective for quantification, a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages, particularly in the context of method validation and ensuring the accuracy of results. unibe.chresearchgate.net A DAD acquires the entire UV-Vis spectrum at each point across a chromatographic peak, providing three-dimensional data (absorbance vs. time vs. wavelength). unibe.ch
This capability is invaluable for assessing the spectral purity of the this compound peak. The fundamental principle of peak purity analysis is that if a chromatographic peak represents a single, pure compound, the absorption spectrum should be identical across the entire peak—from the upslope, through the apex, to the downslope. researchgate.netresearchgate.net Chromatography software can automatically compare these spectra and calculate a purity angle or similarity factor. researchgate.net A significant deviation in the spectra would indicate the presence of a co-eluting impurity, which would compromise the accuracy of the quantification. researchgate.net
Although a specific study detailing the DAD spectral purity analysis for this compound is not available, this technique is a standard and recommended practice in modern analytical method development. Advanced computational techniques, such as Principal Component Analysis (PCA), can also be applied to DAD data to further enhance the detection of minor co-eluting impurities that might not be obvious through simple spectral comparison. nih.gov
Advanced Sample Preparation Strategies
Biological matrices like plasma are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis of a target analyte. Therefore, effective sample preparation is a critical step to isolate and purify this compound prior to its introduction into the analytical instrument.
Solid-Phase Extraction (SPE) Techniques for Isolation and Purification
Solid-Phase Extraction (SPE) is a highly efficient and selective method for sample clean-up and concentration. It involves partitioning the analyte between a solid stationary phase (the sorbent) and a liquid mobile phase. The choice of sorbent is critical and is based on the physicochemical properties of this compound and the biological matrix.
For compounds like this compound, which is moderately polar, a reversed-phase SPE sorbent such as C8 (octylsilyl) or C18 (octadecylsilyl) is often suitable. mdpi.com A typical SPE protocol for extracting this compound from plasma would involve the following steps:
Sorbent Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by water or a buffer. mdpi.com This activates the sorbent and ensures reproducible interaction with the sample.
Sample Loading: The plasma sample, often pre-treated by dilution with a buffer to adjust pH and reduce viscosity, is loaded onto the cartridge. This compound is retained on the sorbent while many endogenous components pass through.
Washing: The cartridge is washed with a weak solvent mixture (e.g., a low percentage of organic solvent in water) to remove remaining interfering substances without eluting the analyte of interest.
Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge in a clean, concentrated form. mdpi.com
The resulting eluate can then be evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system. In one study focused on the parent drug ondansetron, a Gemini NX C18 sorbent was used, demonstrating the utility of this phase for this class of compounds. arabjchem.org
Solvent Extraction Methodologies and Optimization
Liquid-Liquid Extraction (LLE) is another widely used technique for sample preparation. It relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.
A specific and effective LLE method has been described for the enantioselective analysis of this compound in human plasma. unibe.ch The protocol involves:
Mixing 0.2 mL of the plasma sample with 0.2 mL of a borate (B1201080) buffer to adjust the pH to 9.
Extracting this mixture with 1 mL of dichloromethane.
The optimization of this method hinges on pH control. By raising the pH to 9, which is above the pKa of the phenolic hydroxyl group and the basic nitrogen atom in the imidazole (B134444) ring, this compound is converted to its neutral, un-ionized form. This significantly increases its lipophilicity and promotes its partitioning from the aqueous plasma into the non-polar organic solvent, dichloromethane. After centrifugation to separate the layers, the organic phase is collected, evaporated, and the residue is reconstituted for analysis. unibe.ch This method demonstrated high recovery rates for the this compound enantiomers, ranging from 85% to 91%. unibe.ch
Rigorous Method Validation Parameters in Metabolite Quantification Research
For an analytical method to be considered reliable for quantitative research, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. Key validation parameters include linearity, sensitivity, and the lower limits of quantification.
Assessment of Linearity, Sensitivity, and Lower Limits of Quantification
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship.
Sensitivity refers to the method's ability to discriminate between small differences in concentration. This is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ (or Lower Limit of Quantification, LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
Several studies have reported these validation parameters for this compound, which are summarized in the tables below.
Table 1: Linearity and Sensitivity Data from HPLC-UV Method
| Parameter | Value | Reference |
| Linearity Range | 100 - 1000 ng/mL | jfda-online.com |
| Correlation Coefficient (r) | > 0.999 | jfda-online.com |
| Lower Detection Limit (LDL) | 10 ng/mL | jfda-online.com |
Table 2: Linearity and Sensitivity Data from LC-MS/MS Method for this compound Enantiomers
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 250 ng/mL | unibe.ch |
| Limit of Detection (LOD) | 0.6 ng/mL | unibe.ch |
| Limit of Quantification (LOQ) | 1.8 ng/mL | unibe.ch |
These data demonstrate that highly sensitive and linear methods have been successfully developed and validated for the quantification of this compound in biological matrices, enabling its accurate measurement in pharmacokinetic research.
Evaluation of Intra- and Inter-Assay Accuracy and Precision
The reliability of any analytical method for the quantitative determination of this compound in biological matrices hinges on its accuracy and precision. These parameters are typically evaluated through intra-assay and inter-assay validation studies. Intra-assay precision, also known as within-run precision, assesses the consistency of results within a single analytical run, while inter-assay precision, or between-run precision, evaluates the reproducibility of the assay over different days or with different analysts or equipment.
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the enantioselective determination of ondansetron and its primary metabolite, this compound, in human plasma, the precision of the assay was rigorously evaluated. nih.govoup.com The study utilized quality control (QC) samples at low, middle, and high concentrations.
The intra-assay precision was determined by analyzing six replicates of the QC samples within the same analytical run. oup.comcore.ac.uk The inter-assay precision was established by analyzing the QC samples over ten different runs. oup.comcore.ac.uk The results, expressed as relative standard deviation (R.S.D.), demonstrated acceptable precision according to international guidelines. oup.comcore.ac.uk For both intra- and inter-assay evaluations, the R.S.D. was below 10% for the middle and high concentration controls and below 20% for the low concentration control, confirming the method's repeatability and reproducibility for the quantification of this compound enantiomers. oup.comcore.ac.uk
| Parameter | Concentration Level | Relative Standard Deviation (R.S.D.) |
|---|---|---|
| Intra-Assay Precision (n=6) | Low | <20% |
| Middle & High | <10% | |
| Inter-Assay Precision (n=10) | Low | <20% |
| Middle & High | <10% |
Stability Profiling of this compound in Stored Biological Samples
Ensuring the stability of an analyte in a biological matrix from the time of sample collection to the point of analysis is a critical aspect of bioanalytical method validation. researchgate.net Degradation of the analyte can lead to an underestimation of its true concentration, compromising the integrity of the study data. researchgate.net Therefore, the stability of this compound has been assessed under various storage and handling conditions that mimic those encountered during routine laboratory procedures. core.ac.uk
Studies have demonstrated that the enantiomers of this compound exhibit robust stability in human plasma under several conditions. oup.comcore.ac.uk The analyte is considered stable when the measured concentration is within 85-115% of the initial concentration. core.ac.uk Key stability findings include:
Freeze-Thaw Stability: The compound remained stable in plasma through three complete freeze-thaw cycles, where samples were frozen and then thawed on consecutive days. core.ac.ukresearchgate.net
Short-Term (Bench-Top) Stability: No chiral inversion or significant degradation was observed when spiked plasma samples were kept at ambient temperature (25°C) for 24 hours, simulating the time samples might spend on a lab bench during processing. oup.comcore.ac.uk
Autosampler Stability: Processed samples (ready-to-inject) were found to be stable in the mobile phase at 20°C for at least 24 hours, ensuring consistency during the course of an automated analytical run. core.ac.uk
Long-Term Stability: For extended storage, this compound was stable in plasma for a period of three months when stored at -20°C. oup.comcore.ac.uk
| Condition | Temperature | Duration | Result |
|---|---|---|---|
| Freeze-Thaw Cycles | -20°C to Room Temperature | 3 Cycles | Stable core.ac.ukresearchgate.net |
| Short-Term (Bench-Top) | 25°C | 24 hours | Stable oup.comcore.ac.uk |
| Autosampler (Post-Extraction) | 20°C | 24 hours | Stable core.ac.uk |
| Long-Term | -20°C | 3 Months | Stable oup.comcore.ac.uk |
Investigation of Matrix Effects and Recovery Rates
In the context of this compound analysis in human plasma, these factors have been carefully evaluated. oup.com The absolute recovery of the this compound enantiomers was determined by comparing the peak areas from extracted plasma samples to those of unextracted standard solutions of the same concentration. oup.com The investigation yielded high and consistent recovery rates. oup.comcore.ac.uk
Matrix effects were assessed by comparing the response of analytes spiked into the plasma extract after the extraction process to the response of analytes in a neat solvent. researchgate.net This approach isolates the effect of the matrix on the ionization of the analyte. For this compound, the impact of ion suppression or enhancement from the plasma matrix was found to be negligible under the established liquid chromatography-mass spectrometry (LC-MS) conditions. oup.comcore.ac.uk
| Parameter | Concentration Levels Tested | Finding |
|---|---|---|
| Absolute Recovery | 50 ng/mL | 85% - 91% oup.comcore.ac.uk |
| Matrix Effect (Ion Suppression/Enhancement) | Low (10 ng/mL) and High (100 ng/mL) | 84% - 95% (Negligible Effect) oup.comcore.ac.uk |
Pharmacological and Toxicological Research on the Contribution of 8 Hydroxyondansetron
Investigation of 8-Hydroxyondansetron's Intrinsic Pharmacological Activity
Research has been conducted to determine if this compound possesses intrinsic pharmacological activity, particularly concerning the serotonin (B10506) 5-HT₃ receptor, which is the primary target of ondansetron (B39145). mdpi.comwikipedia.orgmims.comguidetopharmacology.org
Receptor Binding Studies (e.g., 5-HT₃ Receptor)
While ondansetron is a highly selective 5-HT₃ receptor antagonist, the pharmacological activity of its metabolites, including this compound, is considered to be low. nih.govnih.gov Studies have suggested that while hydroxylated metabolites like this compound can be detected in serum, their plasma concentrations are likely too low to significantly contribute to the biological activity of ondansetron. nih.govcore.ac.uk
Interindividual Variability in this compound Formation and its Metabolic Implications
Significant interindividual variability in drug metabolism is a well-recognized phenomenon that can influence drug concentrations and, consequently, therapeutic outcomes. core.ac.uk The formation of this compound from ondansetron is subject to such variability.
Influence of Genetic Polymorphisms (e.g., CYP2D6, CYP3A4) on Metabolic Phenotypes
The metabolism of ondansetron, including the formation of this compound, involves several cytochrome P450 (CYP) enzymes, notably CYP1A2, CYP3A4, and CYP2D6. nih.govpharmgkb.orgmdpi.comnih.gov While CYP3A is considered to mediate the majority of ondansetron metabolism, the formation of 7-hydroxyondansetron and this compound appears to be primarily carried out by CYP1A2. pharmgkb.orgnih.gov CYP2D6 also plays a role, mediating approximately 30% of total ondansetron metabolism. pharmgkb.orgnih.govresearchgate.net
Genetic polymorphisms in these CYP enzymes can lead to different metabolic phenotypes, ranging from poor metabolizers (PMs) with reduced enzyme activity to ultrarapid metabolizers (UMs) with increased activity. core.ac.uk Variation in CYP2D6 activity, in particular, can impact the pharmacokinetics of ondansetron and potentially affect its efficacy. pharmgkb.orgnih.gov Studies have indicated that CYP2D6 ultrarapid metabolizers may have decreased exposure to ondansetron. pharmgkb.orgnih.gov The effect of CYP2D6 intermediate and poor metabolizer phenotypes on ondansetron response is less clear, with some studies suggesting increased exposure but no documented significant effect on patient response, while others found no effect of PM or IM phenotype on pharmacokinetic parameters or efficacy. nih.gov
Genetic variation in CYP2D6 has been found to affect exposure to the S-ondansetron enantiomer, while the AUC of R-ondansetron was influenced by the CYP3A5*3 allele. pharmgkb.orgnih.gov
Phenotypic Variability in this compound Exposure
The interindividual variability in the activity of CYP enzymes involved in ondansetron metabolism contributes to phenotypic variability in the exposure to ondansetron and its metabolites, including this compound. nih.govcore.ac.ukresearchgate.netnih.gov Quantitative results from studies in postoperative patients receiving ondansetron have demonstrated significant interindividual variability in plasma drug concentrations. core.ac.ukresearchgate.netnih.gov Although this compound is a major metabolite, it is often not detected in its unconjugated form in plasma due to rapid conjugation. core.ac.ukresearchgate.netnih.gov This suggests that while the rate of this compound formation may vary between individuals based on their metabolic enzyme activity, the systemic exposure to the unconjugated, potentially active form, remains low.
Here is a summary of the key enzymes involved in Ondansetron metabolism and their role in the formation of hydroxylated metabolites:
| Enzyme | Primary Role in Ondansetron Metabolism | Role in 7-hydroxy and 8-hydroxy formation | Percentage of Total Ondansetron Metabolism Mediated |
| CYP3A | Major | Less prominent | Majority pharmgkb.orgnih.gov |
| CYP1A2 | Involved | Primarily responsible pharmgkb.orgnih.gov | Not explicitly stated as a total percentage |
| CYP2D6 | Involved | Minor role pharmgkb.orgnih.gov | Approximately 30% pharmgkb.orgnih.govresearchgate.net |
Advanced Research Avenues and Future Directions
In Silico Modeling of Metabolic Interactions and Enzyme Docking
Computational approaches play an increasingly vital role in understanding and predicting the metabolic fate of compounds like 8-hydroxyondansetron. In silico modeling techniques, such as molecular docking and dynamics simulations, can provide insights into the interactions between this compound and the enzymes responsible for its formation and subsequent transformations. univ-evry.frnih.gov
Prediction of Metabolic Hotspots and Enzyme Specificity
In silico methods can be employed to predict metabolic "hotspots" on the ondansetron (B39145) molecule, identifying the most probable sites for enzymatic attack, such as the hydroxylation at the 8-position that leads to this compound. ljmu.ac.uk These computational tools can also help predict the specificity of various cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, which are known to be involved in ondansetron metabolism, including the formation of hydroxylated metabolites like this compound. nih.govmims.com Predicting enzyme specificity involves analyzing the structural compatibility and binding affinity between the metabolite and the enzyme's active site. univ-evry.frmdpi.com
Computational Approaches to Structure-Metabolism Relationships
Computational approaches are instrumental in establishing structure-metabolism relationships for ondansetron and its metabolites. By analyzing the chemical structure of this compound and comparing it to the parent compound and other metabolites, researchers can use computational models to predict how structural modifications influence metabolic pathways and rates. This includes modeling how the addition of the hydroxyl group at the 8-position affects its interaction with metabolizing enzymes and subsequent conjugation reactions.
Application of Metabolomics and Flux Analysis in this compound Research
Metabolomics, the comprehensive study of all metabolites in a biological system, and flux analysis, which examines the rates of metabolic reactions, are powerful tools for gaining a holistic understanding of this compound's role. mdpi.comnih.govresearchgate.netresearchgate.net
Applying metabolomics to ondansetron research can involve analyzing biological samples (e.g., plasma, urine) to quantify this compound and its conjugated forms (glucuronides and sulfates), as well as other related metabolites. pharmacompass.comnih.govresearchgate.netnih.gov This can reveal the relative abundance of this compound under different physiological or pathological conditions and in individuals with varying genetic profiles (e.g., CYP polymorphisms). nih.govmims.com
Flux analysis, while perhaps more challenging for xenobiotic metabolism in complex systems, could theoretically be applied in in vitro systems (e.g., liver microsomes, hepatocytes) to quantify the rates of formation and further metabolism of this compound. This could provide dynamic insights into the metabolic flow through the ondansetron pathway.
Research findings using these approaches can include identifying correlations between this compound levels and the activity of specific metabolic enzymes or the presence of genetic polymorphisms. For example, studies have noted interindividual variability in ondansetron metabolism, which could be further explored through detailed metabolomics and flux analysis focusing on metabolites like this compound. researchgate.netnih.gov
Elucidation of Regulatory Mechanisms Governing 8-Hydroxylation and Conjugation
Understanding the regulatory mechanisms that control the 8-hydroxylation of ondansetron and the subsequent conjugation of this compound is crucial for explaining interindividual variability in metabolism. This involves investigating the factors that influence the activity and expression of the enzymes responsible, primarily CYP1A2 and potentially other CYPs for hydroxylation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for conjugation. pharmacompass.comnih.govmims.com
Future research can focus on:
Identifying specific transcription factors or signaling pathways that regulate the expression of CYP1A2, UGTs, and SULTs involved in this compound metabolism.
Investigating the impact of genetic polymorphisms in these enzymes on the levels of this compound and its conjugates. nih.govmims.com
Exploring the influence of concomitant medications or environmental factors that may induce or inhibit these enzymes, thereby altering this compound formation and clearance. mims.comoup.com
Emerging Technologies for Enhanced Metabolite Characterization
Advancements in analytical technologies are continuously improving the ability to characterize and quantify metabolites like this compound. nih.govresearchgate.netdokumen.pub
Emerging technologies relevant to this compound research include:
High-resolution mass spectrometry (HRMS): Provides accurate mass measurements, enabling the confident identification of this compound and its potentially novel or low-abundance metabolites. nih.gov
Advanced chromatographic techniques: Techniques like ultra-high performance liquid chromatography (UHPLC) coupled with various detection methods offer improved separation efficiency and sensitivity for resolving complex mixtures of metabolites in biological samples. nih.govresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide detailed structural information about isolated metabolites, confirming the structure of this compound and its conjugates. ljmu.ac.ukveeprho.com
Ion mobility-mass spectrometry (IM-MS): Offers an additional dimension of separation based on molecular shape, which can be useful for separating isomers and gaining further insight into metabolite structure. uni.lu
These technologies facilitate more comprehensive and sensitive detection and characterization of this compound and its related metabolites, contributing to a more complete understanding of its metabolic fate.
Unanswered Questions and Prospective Research Trajectories for this compound Studies
Despite progress in understanding ondansetron metabolism, several questions remain regarding this compound, pointing towards important future research directions:
Stereoselectivity: Ondansetron is a racemic mixture. guidetopharmacology.org Studies have indicated stereoselective disposition or metabolism of ondansetron enantiomers. nih.gov Future research could investigate if the formation or further metabolism of this compound is also stereoselective and if the different enantiomers of this compound have different properties.
Clinical Significance of Variability: The interindividual variability in ondansetron metabolism, including the formation of this compound, is known. researchgate.netnih.gov However, the clinical significance of this variability in terms of efficacy or potential off-target effects related to this compound levels requires further investigation.
Complete Metabolic Map: While the primary metabolic pathways are known, a complete and quantitative metabolic map of ondansetron, detailing the contribution of each enzyme and the fate of all metabolites, including this compound and its conjugates, across different populations and conditions, is still an area for prospective research.
Influence of Disease States: How various disease states, particularly those affecting liver function or enzyme expression, impact the formation and clearance of this compound warrants further study.
These unanswered questions highlight the ongoing need for research into this compound to fully understand its role in ondansetron pharmacology and individual patient responses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 8-Hydroxyondansetron in biological samples, and how do their sensitivity and specificity compare?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for enantioselective quantification due to its high sensitivity (detection limits ~0.1 ng/mL) and ability to distinguish metabolites like this compound from its parent compound, ondansetron. HPLC with electrochemical detection is a viable alternative but may lack enantiomeric resolution . Validation parameters (e.g., linearity, precision, recovery rates) must adhere to guidelines from the International Council for Harmonisation (ICH). Cross-validate results using spiked plasma samples to confirm matrix effects do not compromise accuracy .
Q. What are the primary metabolic pathways of this compound, and how do in vitro models (e.g., microsomal assays) inform these pathways?
- Methodological Answer : this compound is primarily metabolized via hepatic cytochrome P450 enzymes (CYP3A4/5). In vitro models using human liver microsomes should incubate the compound with NADPH-regenerating systems and inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways. Quantify metabolite formation using LC-MS/MS and compare kinetic parameters (Km, Vmax) to in vivo data from postoperative patients to validate physiological relevance .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis and storage?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural identity. Monitor stability under varying pH, temperature, and light conditions via accelerated degradation studies. Store lyophilized samples at -80°C in amber vials to prevent photodegradation. Purity thresholds (>98%) should align with USP-NF standards, with impurities documented in supplementary materials .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify sources of variability (e.g., patient demographics, drug interactions, assay variability). Meta-regression analysis can isolate confounding factors (e.g., renal impairment altering clearance rates). Reconcile discrepancies by harmonizing methodologies: standardize blood sampling times, validate assays across labs, and report raw data with error margins .
Q. What are the challenges in detecting enantiomer-specific activity of this compound, and how can chiral chromatography address this?
- Methodological Answer : Enantiomers may exhibit divergent receptor binding affinities (e.g., 5-HT3 receptor antagonism). Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in LC-MS/MS to separate enantiomers. Validate method robustness using racemic mixtures and assess enantiomeric excess (EE) in biological matrices. Compare activity via in vitro receptor assays (e.g., radioligand binding) to correlate pharmacokinetic and pharmacodynamic profiles .
Q. What in silico models predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound, and how can these be experimentally validated?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus® or Simcyp®, incorporating parameters such as tissue partition coefficients and enzyme kinetics. Validate models against clinical trial data (e.g., plasma concentration-time curves). Use knockout animal models (e.g., CYP3A4-deficient mice) to test predictions of metabolite accumulation .
Methodological Best Practices
- Data Reporting : Include raw datasets, instrument calibration curves, and statistical codes in supplementary materials to ensure reproducibility .
- Ethical Compliance : For human studies, document informed consent processes and align protocols with Declaration of Helsinki standards .
- Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews to map evidence gaps and prioritize high-impact research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
